molecular formula C6H9NO2S2 B118018 5-Ethylthiophene-2-sulfonamide CAS No. 140646-34-0

5-Ethylthiophene-2-sulfonamide

Cat. No.: B118018
CAS No.: 140646-34-0
M. Wt: 191.3 g/mol
InChI Key: OSQLGPYKHWNEJD-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C6H9NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthiophene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Ethylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of folate metabolism, which is crucial for bacterial growth and replication .

Comparison with Similar Compounds

  • Thiophene-2-sulfonamide
  • 5-Methylthiophene-2-sulfonamide
  • 2-Ethylthiophene-3-sulfonamide

Comparison: 5-Ethylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the ethyl group at the 5-position can influence the compound’s solubility and interaction with biological targets, making it more effective in certain contexts .

Properties

IUPAC Name

5-ethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQLGPYKHWNEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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